2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide
Description
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide is an acetamide derivative featuring a dimethylamino group at the α-position and a piperidin-4-yl-ethyl moiety attached to the acetamide nitrogen.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10/h10,12H,3-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZOCSFJOYWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidin-4-yl-Ethylamine Intermediates
A common approach involves the reductive amination of 4-piperidone derivatives. For example, 4-piperidone is first converted to its ethylene diamine analog via a two-step process:
- Aldol Condensation : 4-Piperidone reacts with ethylenediamine in the presence of a Lewis acid catalyst (e.g., $$ \text{TiCl}_4 $$) to form a Schiff base intermediate.
- Reduction : The imine bond is reduced using sodium borohydride ($$ \text{NaBH}4 $$) or catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) to yield 2-(piperidin-4-yl)ethylamine.
The resulting amine is subsequently acylated with dimethylamino acetyl chloride ($$ \text{ClC(O)CH}2\text{N(CH}3\text{)}2 $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using triethylamine ($$ \text{Et}3\text{N} $$) as a base. Yields for this step typically range from 65% to 80%, with purity confirmed via $$ ^1\text{H NMR} $$ and HPLC.
Solid-Phase Peptide Synthesis (SPPS)
An alternative method utilizes SPPS for sequential coupling of protected amino acids:
- Resin Functionalization : A Wang resin is loaded with Fmoc-protected piperidin-4-yl-ethylamine using $$ \text{HBTU} $$ and $$ \text{HOBt} $$ as coupling agents in $$ \text{DMF} $$.
- Deprotection and Acylation : The Fmoc group is removed with piperidine, followed by coupling with dimethylamino acetic acid ($$ \text{HOOCCH}2\text{N(CH}3\text{)}_2 $$) via $$ \text{HBTU/HOBt/DIEA} $$ activation.
- Cleavage : The product is cleaved from the resin using trifluoroacetic acid ($$ \text{TFA} $$) and precipitated in cold diethyl ether. This method achieves >90% purity after HPLC purification.
Reaction Optimization and Challenges
Protecting Group Strategies
The secondary amine in piperidine necessitates protection during synthesis. Common protecting groups include:
- Boc (tert-Butoxycarbonyl) : Introduced via reaction with di-tert-butyl dicarbonate in $$ \text{CH}2\text{Cl}2 $$.
- Cbz (Benzyloxycarbonyl) : Applied using benzyl chloroformate in alkaline conditions.
Deprotection is achieved with $$ \text{HCl} $$ in dioxane (for Boc) or catalytic hydrogenation (for Cbz).
Acylation Efficiency
The dimethylamino acetamide group’s introduction is critical. Key findings include:
- Solvent Effects : $$ \text{DMF} $$ outperforms $$ \text{THF} $$ due to better solubility of intermediates.
- Base Selection : $$ \text{DIEA} $$ (N,N-Diisopropylethylamine) yields higher acylation efficiency (85%) compared to $$ \text{Et}_3\text{N} $$ (72%).
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Properties
Industrial-Scale Synthesis
Commercial manufacturers like AK Scientific employ a modified reductive amination protocol:
- Batch Reactor Setup : 4-Piperidone (1.0 mol), ethylenediamine (1.2 mol), and $$ \text{TiCl}_4 $$ (0.1 mol) in toluene at 80°C for 12 h.
- Hydrogenation : $$ \text{H}_2 $$ (50 psi) over 10% Pd/C at 25°C for 6 h.
- Acylation : Dimethylamino acetyl chloride (1.1 mol) in $$ \text{CH}2\text{Cl}2 $$, stirred at 0°C for 2 h.
- Salt Formation : Treatment with HCl gas in ethanol yields the hydrochloride salt (95% purity).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, this compound may be studied for its interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to understand molecular mechanisms.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. They may act as ligands for receptors or enzymes, influencing biological pathways.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may bind to receptors or enzymes, altering their activity. The piperidine ring and dimethylamino group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity vs.
- Linker Flexibility : The ethyl-piperidine linker may confer conformational flexibility, contrasting with rigid aryl or heterocyclic substituents in other compounds .
2.4 Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~220–240 g/mol) is lower than aryl-substituted analogs (e.g., 352.5 g/mol for the compound in ), suggesting better bioavailability .
- pKa and Solubility: While pKa data are unavailable, the dimethylamino group (pKa ~10–11) may increase water solubility at physiological pH compared to purely hydrophobic derivatives .
Biological Activity
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide, a compound with significant potential in pharmacological applications, has been studied for its biological activity across various domains, including cancer therapy, neurodegenerative diseases, and antimicrobial properties. This article synthesizes findings from diverse sources, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure highlights the presence of a dimethylamino group and a piperidine ring, which are critical for its biological interactions.
1. Cancer Therapy
Recent studies have explored the efficacy of piperidine derivatives, including this compound, in cancer treatment. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Piperidine Derivatives
2. Neurodegenerative Diseases
The compound’s structural components suggest potential activity against cholinesterase enzymes, which are crucial targets in Alzheimer's disease treatment. Research indicates that derivatives containing piperidine moieties exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is essential for enhancing cognitive function .
Table 2: Cholinesterase Inhibition Activity
3. Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been extensively studied. Compounds similar to this compound have shown promising antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 10 | |
| Compound B | E. coli | 15 | |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is significantly influenced by their structural features. Modifications to the piperidine ring or the acetamide group can enhance binding affinity to target receptors or enzymes. For instance, the introduction of electron-donating groups has been shown to improve antimicrobial efficacy, while specific substitutions on the aromatic rings can alter selectivity for cholinesterase inhibition .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study on Cancer Treatment : A study demonstrated that a derivative exhibited a significant reduction in tumor size in xenograft models when administered at specific dosages.
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of a related piperidine derivative resulted in improved cognitive function as measured by maze tests.
Q & A
Q. What are the recommended synthetic routes for 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide, and how can purity be verified?
- Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and dimethylamino-acetamide precursors. A common approach includes reacting 4-aminopiperidine with dimethylamino-acetyl chloride in anhydrous conditions, followed by purification via column chromatography . Purity verification employs HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of extraneous proton signals in -NMR at 400 MHz) . For crystalline derivatives, single-crystal X-ray diffraction provides structural confirmation, as demonstrated in analogous acetamide compounds .
| Synthetic Route | Key Reagents/Conditions | Purification Method |
|---|---|---|
| Amide coupling | DCC, DMAP, anhydrous DCM | Column chromatography |
| Nucleophilic substitution | KCO, DMF, 80°C | Recrystallization (EtOAc) |
Q. Which spectroscopic techniques are optimal for characterizing structural and functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., dimethylamino protons at δ 2.2–2.4 ppm) and carbonyl carbons (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 283.2) and fragmentation patterns .
- FT-IR : Detects amide C=O stretches (~1650 cm) and tertiary amine bands (~2800 cm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dimethylamino group’s electron-donating effects lower LUMO energy, enhancing interactions with biological targets like serotonin receptors . Molecular docking (AutoDock Vina) models binding affinities to enzymes (e.g., acetylcholinesterase), validated by correlation with in vitro IC data .
Q. How should researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Use LC-MS/MS to quantify plasma concentrations and assess hepatic metabolism via microsomal assays (CYP450 isoforms). If in vitro activity (e.g., IC = 50 nM) lacks in vivo translation, structural analogs with improved logP (e.g., 2.5–3.5) may enhance blood-brain barrier penetration .
Q. What factorial design approaches optimize reaction yields for large-scale synthesis?
- Methodological Answer : A 2 factorial design evaluates temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, DMF, 7.5 mol% catalyst) to maximize yield (≥85%) while minimizing byproducts .
Q. How do structural modifications (e.g., piperidine substitution) impact the compound’s biological activity compared to analogs?
- Methodological Answer : Comparative SAR studies reveal that 4-piperidinyl substitution enhances CNS penetration due to reduced polarity, while dimethylamino groups improve solubility. For example, replacing piperidine with morpholine decreases logP by 0.5 units, reducing blood-brain barrier permeability .
Data Contradiction Analysis
- Case Study : Conflicting reports on acetylcholinesterase inhibition (IC = 10 nM vs. 100 nM) may stem from assay variability (e.g., Ellman’s method vs. radiometric assays). Validate via orthogonal methods (e.g., fluorescence-based TLC assays) and control for enzyme source (human vs. bovine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
